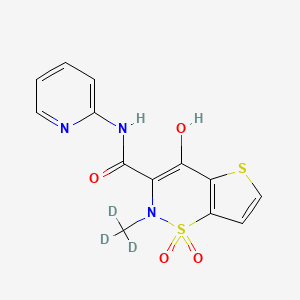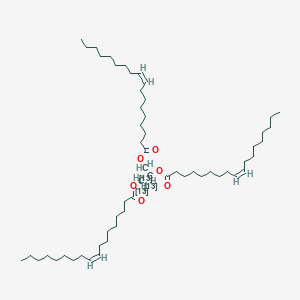
Glyceryl-13C3 trioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl-13C3 trioleate, also known as triolein-glyceryl-13C3, is a labeled analogue of glyceryl trioleate. It is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid. This compound is often used as an analytical standard in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyceryl-13C3 trioleate is synthesized by esterifying glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Glyceryl-13C3 trioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound hydroperoxides and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Oxidation: this compound hydroperoxides and other oxidation products.
Hydrolysis: Glycerol and oleic acid.
Aplicaciones Científicas De Investigación
Glyceryl-13C3 trioleate is used in various scientific research applications, including:
Chemistry: As an analytical standard for the quantification of triglycerides in complex mixtures.
Biology: In metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: In the study of lipid metabolism and related disorders, such as adrenoleukodystrophy.
Industry: As a reference material in the quality control of food and cosmetic products
Mecanismo De Acción
The mechanism of action of glyceryl-13C3 trioleate involves its incorporation into lipid metabolic pathways. It is metabolized by lipases to release glycerol and oleic acid, which are further processed by cellular metabolic pathways. The isotopic labeling allows for the tracing of these metabolic processes in vivo .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl trioleate: The unlabeled analogue of glyceryl-13C3 trioleate, commonly found in natural fats and oils.
Glyceryl tri(oleate-1-13C): Another isotopically labeled analogue with a different labeling pattern
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing of metabolic pathways in scientific research. This makes it a valuable tool in studies requiring detailed analysis of lipid metabolism .
Propiedades
Fórmula molecular |
C57H104O6 |
|---|---|
Peso molecular |
888.4 g/mol |
Nombre IUPAC |
2,3-bis[[(Z)-octadec-9-enoyl]oxy](1,2,3-13C3)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+1,53+1,54+1 |
Clave InChI |
PHYFQTYBJUILEZ-ZMDPPTPPSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O[13CH2][13CH](OC(=O)CCCCCCC/C=C\CCCCCCCC)[13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




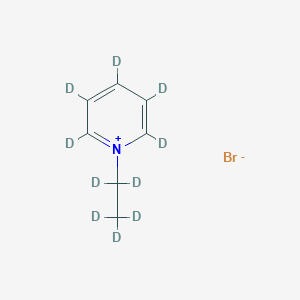
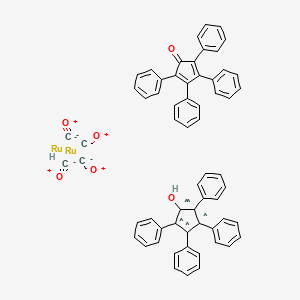


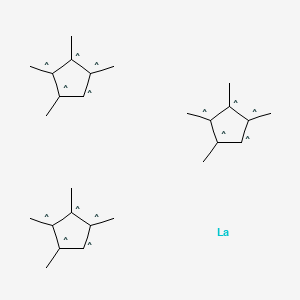
![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
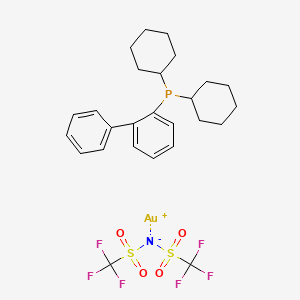
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
